molecular formula C15H20N2O B15155954 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone

Cat. No.: B15155954
M. Wt: 244.33 g/mol
InChI Key: PRNKBGVHUOWBBO-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and piperidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of Isoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.

    Piperidine Ring Formation: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of Isoquinoline and Piperidine Rings: This step may involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of reduced isoquinoline or piperidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of drugs for neurological disorders.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like tetrahydroisoquinoline.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide.

Uniqueness

The uniqueness of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone lies in its specific structure, which combines the isoquinoline and piperidine rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone

InChI

InChI=1S/C15H20N2O/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17/h1-2,5-6,14,16H,3-4,7-11H2

InChI Key

PRNKBGVHUOWBBO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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